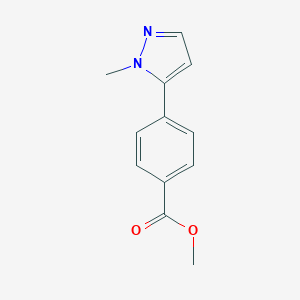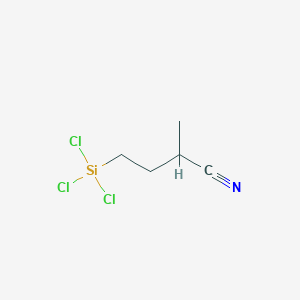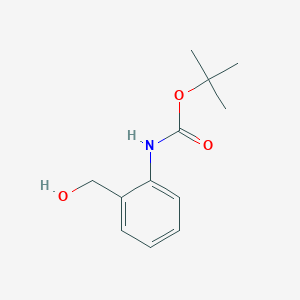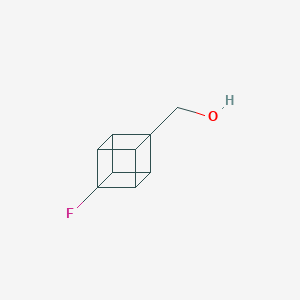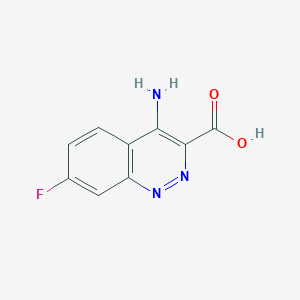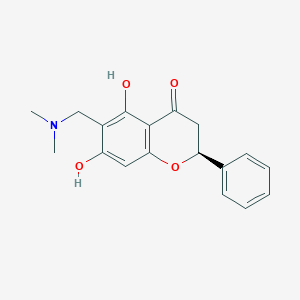![molecular formula C7H7FO3 B068816 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- CAS No. 193281-44-6](/img/structure/B68816.png)
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of cyclopentanone and is known to exhibit a range of interesting properties that make it an attractive target for scientific investigation.
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- is not yet fully understood. However, it is believed to work by inhibiting the growth of cancer cells through a range of different mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cell division and proliferation, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- are still being investigated. However, it has been found to exhibit a range of interesting properties that suggest it may have potential therapeutic applications. For example, it has been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of different diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- for lab experiments is its high purity and stability. This makes it easy to work with and ensures that the results obtained from experiments are reliable and reproducible. However, one of the main limitations is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are many potential future directions for research into 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-. Some possible areas of investigation include:
1. Further studies into its mechanism of action and potential therapeutic applications.
2. Investigation into its potential use in the treatment of other diseases, such as neurodegenerative disorders.
3. Development of new synthesis methods to improve yield and purity.
4. Investigation into the potential use of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- as a starting material for the synthesis of other compounds.
5. Studies into the potential toxicity and safety of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- in humans and animals.
Conclusion:
In conclusion, 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- is a compound that has shown great potential in the field of scientific research. Its unique properties make it an attractive target for investigation, and there are many potential applications for this compound in medicinal chemistry. Further research is needed to fully understand its properties and potential applications, but it is clear that 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- has the potential to make a significant contribution to the field of scientific research.
Synthesemethoden
The synthesis of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- involves the reaction of cyclopentanone with a fluorinating agent in the presence of a suitable catalyst. The process is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- in scientific research are vast. This compound has been shown to possess a range of interesting properties that make it an attractive target for medicinal chemistry research. For example, it has been found to exhibit potent antitumor activity and has been investigated for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
193281-44-6 |
|---|---|
Produktname |
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- |
Molekularformel |
C7H7FO3 |
Molekulargewicht |
158.13 g/mol |
IUPAC-Name |
(3aR,6aS)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione |
InChI |
InChI=1S/C7H7FO3/c8-3-1-4-5(2-3)7(10)11-6(4)9/h3-5H,1-2H2/t3?,4-,5+ |
InChI-Schlüssel |
KIULYWVWZRVMCX-NVGWPGHNSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H](CC1F)C(=O)OC2=O |
SMILES |
C1C(CC2C1C(=O)OC2=O)F |
Kanonische SMILES |
C1C(CC2C1C(=O)OC2=O)F |
Synonyme |
1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



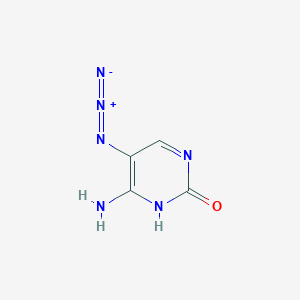
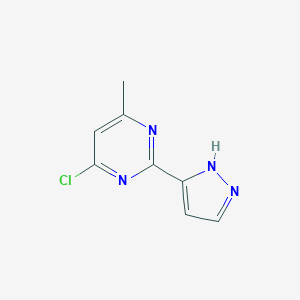
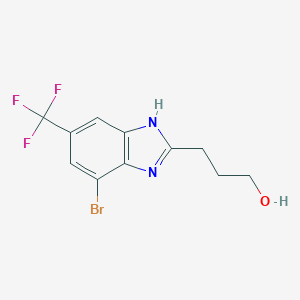
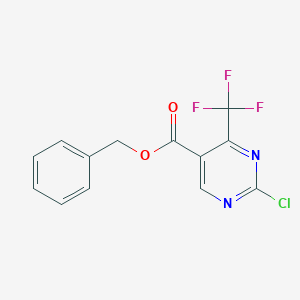
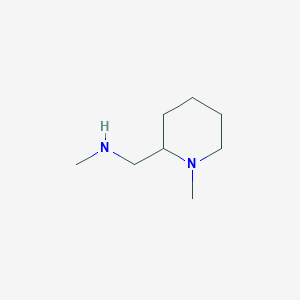
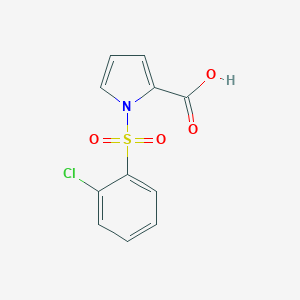
![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)
